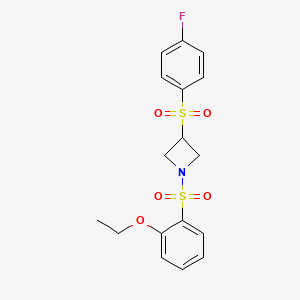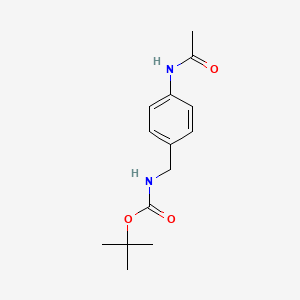
Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate” is likely a synthetic organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, substituted with a hydroxy group and a carboxylate ester. The presence of the bromophenyl group indicates that this compound could be used as an intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed cross-coupling .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the hydroxy and carboxylate groups. The bromophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, a relatively strained four-membered ring containing a nitrogen atom. The bromophenyl group would likely be planar due to the conjugated system of the aromatic ring .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The bromine atom on the phenyl ring makes it a good leaving group, allowing for various substitution reactions. The hydroxy group could potentially be deprotonated to form a nucleophile, and the ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the ester and hydroxy groups could allow for hydrogen bonding, affecting its solubility in different solvents. The bromophenyl group could increase its molecular weight and possibly its boiling point .Applications De Recherche Scientifique
- Application : Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate can serve as an organoboron reagent in SM coupling reactions. Its stability, mild reaction conditions, and functional group tolerance make it valuable for synthesizing complex molecules .
- Application : This compound can be used to synthesize Cα-tetrasubstituted α-amino acids. Its unique structure allows for diverse modifications and functionalizations, contributing to the creation of novel amino acid derivatives .
- Application : Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate may serve as a starting point for designing bioactive compounds. Researchers can explore its pharmacological properties and optimize its structure for specific targets .
Suzuki–Miyaura Coupling
α-Amino Acid Synthesis
Drug Discovery
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used as a reagent or intermediate in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Safety and Hazards
Orientations Futures
The future directions for the study and use of this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, further studies could involve in-depth biological testing. If it’s useful as a synthetic intermediate, future work could involve optimizing its synthesis and exploring its use in the synthesis of other complex molecules .
Propriétés
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-4-6-11(15)7-5-10/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOWKAACZKDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | |
CAS RN |
1357614-50-6 | |
| Record name | tert-butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride](/img/structure/B2698778.png)
![3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2698779.png)
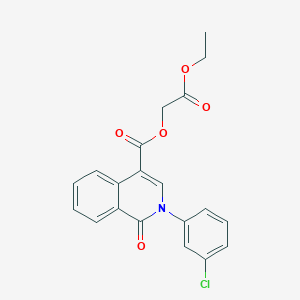
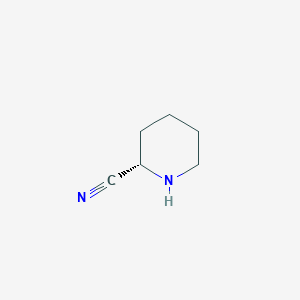
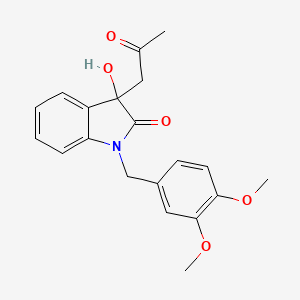
![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2698785.png)

![4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2698788.png)

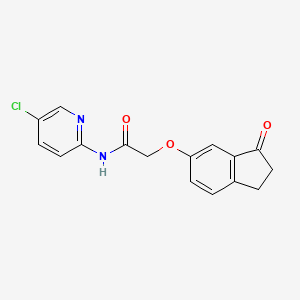
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2698794.png)
